![molecular formula C10H12N4 B2502967 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine CAS No. 1342046-86-9](/img/structure/B2502967.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
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Overview
Description
Synthesis Analysis
DMPP can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole and aniline in the presence of a dehydrating agent, like POCl3 or P2O5. The reaction proceeds at a temperature of 80-100°C, and the final product is obtained by recrystallization from suitable solvents.
Molecular Structure Analysis
The structural formula of DMPP is shown in the ChemSpider database . The InChI code is 1S/C11H13N3/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3 .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Drug Design
Heterocyclic compounds such as thiazoles and pyrazoles have attracted much research attention in the field of drug design due to their varied biological activities . The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .
Anticancer Agents
Some derivatives of “4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine” have shown promising anticancer properties . For instance, the derivative “1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (5e)” emerged as a promising anticancer agent with an IC50 of 3.6-24.6 μM .
Mechanism of Action
Target of Action
This compound belongs to the class of pyrazole derivatives, which are known to interact with a wide range of biological targets
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the nature of the targets and the biochemical context.
Biochemical Pathways
Pyrazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-6-8(2)14(13-7)10-4-5-11-9(3)12-10/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGZLAUTRMXQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine |
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